molecular formula C11H15BrN2O B13922926 (3-Bromo-6-(tetrahydro-2H-pyran-4-yl)pyridin-2-yl)methanamine

(3-Bromo-6-(tetrahydro-2H-pyran-4-yl)pyridin-2-yl)methanamine

Cat. No.: B13922926
M. Wt: 271.15 g/mol
InChI Key: VFMHPVAXDGABBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Bromo-6-(tetrahydro-2H-pyran-4-yl)pyridin-2-yl)methanamine is a complex organic compound that features a bromine atom, a tetrahydropyran ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-6-(tetrahydro-2H-pyran-4-yl)pyridin-2-yl)methanamine typically involves multiple steps. One common method includes the bromination of a pyridine derivative followed by the introduction of the tetrahydropyran moiety. The final step involves the formation of the methanamine group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures and environmental considerations are also critical in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-6-(tetrahydro-2H-pyran-4-yl)pyridin-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution may introduce a new functional group like an alkyl or aryl group.

Scientific Research Applications

Chemistry

In chemistry, (3-Bromo-6-(tetrahydro-2H-pyran-4-yl)pyridin-2-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. It may serve as a probe to investigate enzyme activity or receptor binding.

Medicine

Its structure can be modified to enhance its pharmacological properties .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable for various applications, including the synthesis of polymers and agrochemicals.

Mechanism of Action

The mechanism of action of (3-Bromo-6-(tetrahydro-2H-pyran-4-yl)pyridin-2-yl)methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (3-Bromo-6-(tetrahydro-2H-pyran-4-yl)pyridin-2-yl)methanamine lies in its combination of functional groups, which provides a versatile platform for chemical modifications. This versatility makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H15BrN2O

Molecular Weight

271.15 g/mol

IUPAC Name

[3-bromo-6-(oxan-4-yl)pyridin-2-yl]methanamine

InChI

InChI=1S/C11H15BrN2O/c12-9-1-2-10(14-11(9)7-13)8-3-5-15-6-4-8/h1-2,8H,3-7,13H2

InChI Key

VFMHPVAXDGABBQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2=NC(=C(C=C2)Br)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.